molecular formula C14H12BrFO B14775508 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene

2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene

Cat. No.: B14775508
M. Wt: 295.15 g/mol
InChI Key: FOGRFYNEZCZEGO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted aromatic compound, followed by fluorination and methylation under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium complexes. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-4-fluoro-3-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO/c1-10-13(16)8-7-12(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

FOGRFYNEZCZEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)Br)F

Origin of Product

United States

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